molecular formula C22H20N2O3S B2915890 N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide CAS No. 888410-36-4

N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide

Cat. No. B2915890
CAS RN: 888410-36-4
M. Wt: 392.47
InChI Key: UTSQLLMSBNEKMX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves intricate steps, including the coupling of the thiazole and benzodioxane fragments. Researchers have employed various techniques such as IR , 1H NMR , 13C NMR , and EI-MS spectroscopy to confirm the structures of the synthesized derivatives .

Scientific Research Applications

Synthesis and Characterization

Research on related compounds demonstrates advanced synthetic methods and characterizations, contributing to the development of novel compounds with potential biological activities. For instance, the synthesis and reactivity of benzo[e][1,3]benzothiazole derivatives have been explored, emphasizing electrophilic substitution reactions as a method to produce variously substituted molecules for further pharmacological testing (Aleksandrov & El’chaninov, 2017). Similarly, efforts to synthesize derivatives of naphthalene and chroman rings as inhibitors of thromboxane A2 synthase highlight the compound's relevance in medicinal chemistry research (Cozzi et al., 1991).

Antimicrobial and Anticancer Properties

Several studies focus on the antimicrobial and anticancer properties of related compounds. For example, novel analogs with the benzo[d]thiazolyl moiety have shown promising antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis (Palkar et al., 2017). Furthermore, compounds incorporating the dihydronaphthalene structure have been evaluated for their cytotoxicity against cancer cell lines, demonstrating the potential for cancer therapy (Haiba et al., 2014).

Advanced Materials and Chemical Reactions

Research also extends to the development of advanced materials and novel chemical reactions. For instance, TEMPO-catalyzed electrochemical C–H thiolation processes provide a new pathway to synthesize benzothiazoles and thiazolopyridines, compounds prevalent in pharmaceuticals and organic materials (Qian et al., 2017).

Mechanism of Action

Target of Action

Similar compounds have been studied for their inhibitory effects on cholinesterases and lipoxygenase enzymes . These enzymes play crucial roles in neurotransmission and inflammation, respectively.

Mode of Action

It’s worth noting that compounds with similar structures have shown moderate to weak inhibition of cholinesterases and lipoxygenase enzymes . This suggests that the compound may interact with these enzymes, potentially altering their activity and thus influencing the biochemical processes they are involved in.

properties

IUPAC Name

N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O3S/c25-21(17-6-5-14-3-1-2-4-15(14)11-17)24-22-23-18(13-28-22)16-7-8-19-20(12-16)27-10-9-26-19/h5-8,11-13H,1-4,9-10H2,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTSQLLMSBNEKMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)C(=O)NC3=NC(=CS3)C4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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